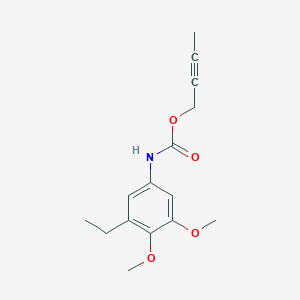
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-ethyl-4,5-dimethoxyphenyl group. The presence of both alkyne and aromatic functionalities in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3-ethyl-4,5-dimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- But-2-yn-1-yl (3,4-dimethoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4-methoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4,5-dimethoxybenzyl)carbamate
Uniqueness
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both the alkyne and the 3-ethyl-4,5-dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring also influences its interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
84972-03-2 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
but-2-ynyl N-(3-ethyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-7-8-20-15(17)16-12-9-11(6-2)14(19-4)13(10-12)18-3/h9-10H,6,8H2,1-4H3,(H,16,17) |
InChI Key |
MAAYCWWITDZQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















